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Compound of Interest

Compound Name: 3-Methyl-2(5H)-furanone

Cat. No.: B1582225 Get Quote

A Comprehensive Sensory Comparison of 3-Methyl-2(5H)-furanone and Its Potent Isomers,

Sotolon and Abhexon

For researchers, scientists, and professionals in drug development, a nuanced understanding

of the sensory properties of isomeric compounds is crucial for flavor and fragrance creation, as

well as for identifying potential off-notes. This guide provides an objective comparison of the

sensory profiles of 3-Methyl-2(5H)-furanone and two of its potent isomers: 4,5-dimethyl-3-

hydroxy-2(5H)-furanone (Sotolon) and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (Abhexon).

The information presented is supported by experimental data from peer-reviewed studies.

Introduction to the Furanone Isomers
3-Methyl-2(5H)-furanone and its substituted derivatives are a class of lactones known for their

diverse and potent aroma characteristics. While the parent compound possesses a generally

sweet and caramel-like aroma, its isomers, Sotolon and Abhexon, exhibit more complex and

powerful sensory profiles that are highly valued in the food and fragrance industries. These

compounds are often key contributors to the aroma of a wide variety of products, including

maple syrup, coffee, roasted nuts, and aged wines.

Quantitative Sensory Data
The following table summarizes the key quantitative sensory data for 3-Methyl-2(5H)-
furanone, Sotolon, and Abhexon, providing a basis for their comparison.
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Compound
CAS
Number

FEMA
Number

Molecular
Formula

Sensory
Profile

Odor
Threshold

3-Methyl-

2(5H)-

furanone

22122-36-7 4902 C₅H₆O₂

Sweet,

caramel-like,

fruity[1]

Not widely

reported

Sotolon 28664-35-9 3634 C₆H₈O₃

Low conc.:

Caramel,

maple syrup,

burnt sugar.

High conc.:

Fenugreek,

curry, nutty[2]

[3]

0.8 ppb (in

12%

EtOH/Water)

for (+)-(S)-

enantiomer;

89 ppb for (-)-

(R)-

enantiomer[3]

Abhexon 698-10-2 3153 C₇H₁₀O₃

Seasoning-

like, nutty,

curry[2][4]

1.1 µg/kg (in

water)[4]

Detailed Sensory Profiles
3-Methyl-2(5H)-furanone: This compound serves as the foundational structure for the more

complex isomers discussed below. Its sensory profile is characterized by a straightforward

sweet and caramel-like aroma.[1] It is often used as a flavoring agent to impart these notes in

food products.

Sotolon (4,5-dimethyl-3-hydroxy-2(5H)-furanone): Sotolon is a potent, character-impact odorant

with a remarkably concentration-dependent aroma profile. At lower concentrations, it imparts

sweet, caramel, maple syrup, and burnt sugar notes.[3] As the concentration increases, its

aroma shifts towards savory notes of fenugreek, curry, and walnut.[2][3] This dual characteristic

makes it a versatile ingredient in both sweet and savory applications. Sotolon possesses a

chiral center, and its enantiomers exhibit distinct sensory properties. The (+)-(S)-enantiomer is

significantly more potent, with a much lower odor threshold, and is described as having curry,

walnut, and strongly caramelic notes.[3] The (-)-(R)-enantiomer is described as having walnut

and rancid notes and possesses a much higher odor threshold.[3]
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Abhexon (5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone): As a structural homolog of sotolon,

abhexon shares a similar sensory space, often described as having a seasoning-like, nutty, and

curry-like aroma.[2][4] It is found alongside sotolon in some aged beverages like Gueuze beers

and Jura flor-sherry wines, contributing to their complex bouquets.[2] While direct comparative

intensity data is limited in the public domain, its structural similarity to sotolon suggests a potent

aroma profile.

Experimental Protocols
The sensory data presented in this guide are primarily derived from studies employing Gas

Chromatography-Olfactometry (GC-O) and sensory panel evaluations.

Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a sample. It combines

the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a

detector.

Methodology:

Sample Preparation: Volatile compounds are extracted from the sample matrix using

methods such as liquid-liquid extraction, solid-phase microextraction (SPME), or solvent-

assisted flavor evaporation (SAFE).

Gas Chromatographic Separation: The extracted volatiles are injected into a gas

chromatograph, where they are separated based on their boiling points and polarity as they

pass through a capillary column.

Olfactometric Detection: The effluent from the GC column is split, with one portion directed to

a chemical detector (like a mass spectrometer for identification) and the other to a sniffing

port. Trained sensory panelists sniff the effluent at the port and record the time, intensity, and

description of any detected odors.

Aroma Extract Dilution Analysis (AEDA): To quantify the potency of the odorants, AEDA is

often performed. The sample extract is serially diluted and re-analyzed by GC-O until no

odor can be detected. The highest dilution at which an odorant is still perceivable is its flavor

dilution (FD) factor, which is proportional to its odor activity value (OAV).[5]
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Sensory Panel Evaluation for Odor and Taste
Thresholds
Determining the odor and taste thresholds of flavor compounds is essential for understanding

their sensory impact. This is typically achieved using trained sensory panels.

Methodology:

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained

to recognize and rate the intensity of specific aroma and taste attributes.

Sample Preparation: A series of solutions of the furanone isomer are prepared in a neutral

medium (e.g., deionized water, dilute ethanol solution) at varying concentrations.

Threshold Determination: A common method is the three-alternative forced-choice (3-AFC)

test. Panelists are presented with three samples, one of which contains the furanone at a

specific concentration, while the other two are blanks. They are asked to identify the odd

sample. The threshold is statistically determined as the concentration at which a significant

portion of the panel can reliably detect the compound.[5]

Quantitative Descriptive Analysis (QDA): To obtain a more detailed sensory profile, trained

panelists rate the intensity of various sensory descriptors (e.g., sweet, caramel, spicy, nutty)

for a given concentration of the compound on a defined scale.

Logical Workflow for Sensory Analysis
The following diagram illustrates the logical workflow for the sensory analysis of furanone

isomers, from sample preparation to data interpretation.
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Sensory Analysis Workflow for Furanone Isomers.

Signaling Pathway of Odor Perception
The perception of these furanone isomers begins with their interaction with specific odorant

receptors (ORs) in the olfactory epithelium. Recent research has started to deorphanize these

receptors.
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Simplified signaling pathway for Sotolon and Abhexon perception.
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Studies have shown that Sotolon and its structural homolog Abhexon are agonists for the

human odorant receptor OR8D1.[4] The binding of these furanones to the receptor initiates a

G-protein coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP).

This, in turn, opens cyclic nucleotide-gated (CNG) ion channels, causing depolarization of the

olfactory sensory neuron and the transmission of a signal to the brain, where it is interpreted as

a specific odor perception.

Conclusion
The sensory comparison of 3-Methyl-2(5H)-furanone and its isomers, Sotolon and Abhexon,

highlights the profound impact of subtle structural modifications on aroma profiles. While the

parent compound offers a simple sweet, caramel character, Sotolon and Abhexon provide

complex, potent, and highly valued savory and spicy notes. The quantitative data and

experimental protocols outlined in this guide provide a framework for the objective sensory

analysis of these and other important flavor compounds, aiding in the development of new and

improved food and fragrance products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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